Azido-PEG3-methyl ester chemical structure and properties
Azido-PEG3-methyl ester chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Azido-PEG3-methyl ester, a versatile heterobifunctional crosslinker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, primarily due to its utility in "click chemistry" and its polyethylene (B3416737) glycol (PEG) spacer arm.
Chemical Structure and Properties
Azido-PEG3-methyl ester is characterized by a terminal azide (B81097) group, a flexible triethylene glycol (PEG3) spacer, and a methyl ester functional group. The azide moiety allows for highly specific and efficient conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). The hydrophilic PEG spacer enhances solubility in aqueous media and reduces steric hindrance, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent conjugation to primary amines.[1][2]
Table 1: Physicochemical Properties of Azido-PEG3-methyl ester
| Property | Value | Reference |
| CAS Number | 2086689-07-6 | [1][2][3] |
| Chemical Formula | C10H19N3O5 | [1] |
| Molecular Weight | 261.28 g/mol | [1] |
| Appearance | Liquid | [] |
| Purity | Typically >95% | [2] |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [1] |
| Density | Data not readily available | |
| Boiling Point | Data not readily available |
Table 2: Chemical Identification of Azido-PEG3-methyl ester
| Identifier | Value | Reference |
| IUPAC Name | methyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate | [1] |
| SMILES | COC(=O)CCOCCOCCOCCN=[N+]=[N-] | [1] |
| InChI Key | OEJNDRBQIKCJBR-UHFFFAOYSA-N | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving Azido-PEG3-methyl ester. These protocols are based on established procedures for similar compounds and should be optimized for specific applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of Azido-PEG3-methyl ester to an alkyne-containing biomolecule.
Materials:
-
Azido-PEG3-methyl ester
-
Alkyne-modified biomolecule (e.g., protein, peptide, oligonucleotide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO (for dissolving reagents)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Azido-PEG3-methyl ester in DMSO (e.g., 10 mM).
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Prepare a stock solution of CuSO4 in water (e.g., 20 mM).[5]
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).[5][6]
-
Prepare a stock solution of THPTA or TBTA in water or DMSO (e.g., 50 mM).[5][6]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule solution and the Azido-PEG3-methyl ester stock solution. A 10- to 50-fold molar excess of the azide linker is typically recommended.
-
In a separate tube, premix the CuSO4 and ligand (THPTA or TBTA) solutions. A 1:5 molar ratio of CuSO4 to ligand is common.[6][7]
-
Add the CuSO4/ligand premix to the biomolecule/azide mixture. The final concentration of CuSO4 is typically in the range of 0.1 to 1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of CuSO4.[6]
-
-
Reaction and Purification:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the conjugate using a desalting column to remove excess reagents.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of Azido-PEG3-methyl ester to a strained alkyne (e.g., DBCO, BCN) modified biomolecule.[8]
Materials:
-
Azido-PEG3-methyl ester
-
Strained alkyne-modified biomolecule (e.g., DBCO-protein)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO (for dissolving reagents)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Azido-PEG3-methyl ester in DMSO (e.g., 10 mM).
-
Dissolve the strained alkyne-modified biomolecule in the reaction buffer.
-
-
Reaction Setup:
-
Combine the strained alkyne-modified biomolecule and a 2- to 10-fold molar excess of Azido-PEG3-methyl ester in the reaction buffer.
-
-
Reaction and Purification:
-
Incubate the reaction at room temperature for 1-12 hours, or at 4°C for longer periods. The reaction progress can be monitored as in the CuAAC protocol.
-
Purify the conjugate using a desalting column.
-
Hydrolysis of Methyl Ester to Carboxylic Acid
This protocol outlines the conversion of the methyl ester terminus to a carboxylic acid, enabling further conjugation to primary amines.
Materials:
-
Azido-PEG3-methyl ester
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Solvent mixture (e.g., Tetrahydrofuran (THF)/Methanol/Water in a 3:1:1 ratio)
-
Hydrochloric acid (HCl) or other acid for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Saponification:
-
Dissolve Azido-PEG3-methyl ester in the THF/Methanol/Water solvent mixture.
-
Add an aqueous solution of LiOH or NaOH (typically 1-3 equivalents).
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Isolation:
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with dilute HCl.
-
Extract the product, Azido-PEG3-carboxylic acid, with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid product.
-
Visualizations
The following diagrams illustrate the chemical structure and key reaction pathways of Azido-PEG3-methyl ester.
Caption: Chemical Structure of Azido-PEG3-methyl ester.
Caption: Bioconjugation strategies using Azido-PEG3-methyl ester.
Safety and Handling
Azide-containing compounds should be handled with care as they are potentially explosive, especially heavy metal azides.[9] Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid. Use non-metal spatulas for handling. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. While a specific SDS for Azido-PEG3-methyl ester is not universally available, the SDS for similar compounds like Azido-PEG3-NHS ester indicates that it may cause skin and eye irritation.[9]
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions in place.
References
- 1. medkoo.com [medkoo.com]
- 2. Azido-PEG3-methyl ester, CAS 2086689-07-6 | AxisPharm [axispharm.com]
- 3. Azido-PEG3-methyl ester | 2086689-07-6 [chemicalbook.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
